molecular formula C18H14N6O B11119922 2-(2-methylphenyl)-N-(1H-tetrazol-5-yl)quinoline-4-carboxamide

2-(2-methylphenyl)-N-(1H-tetrazol-5-yl)quinoline-4-carboxamide

Cat. No.: B11119922
M. Wt: 330.3 g/mol
InChI Key: DIJLNUZQAWEAOS-UHFFFAOYSA-N
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Description

2-(2-METHYLPHENYL)-N-(1H-1,2,3,4-TETRAZOL-5-YL)QUINOLINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-METHYLPHENYL)-N-(1H-1,2,3,4-TETRAZOL-5-YL)QUINOLINE-4-CARBOXAMIDE typically involves the following steps:

    Formation of the Quinoline Core: This can be achieved through various methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

    Introduction of the Tetrazole Group: The tetrazole group can be introduced via cycloaddition reactions involving azides and nitriles.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate reagents and conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylphenyl group, leading to the formation of hydroxylated or carboxylated derivatives.

    Reduction: Reduction reactions could target the quinoline or tetrazole rings, potentially leading to the formation of dihydroquinoline or dihydrotetrazole derivatives.

    Substitution: The compound may undergo substitution reactions, especially at the quinoline ring, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the quinoline ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Potential use as a therapeutic agent due to its pharmacological properties.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-METHYLPHENYL)-N-(1H-1,2,3,4-TETRAZOL-5-YL)QUINOLINE-4-CARBOXAMIDE would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets such as enzymes, receptors, or DNA. The tetrazole group may enhance binding affinity or specificity to these targets, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Such as chloroquine, quinine, and quinacrine.

    Tetrazole Derivatives: Such as losartan, candesartan, and valsartan.

Uniqueness

2-(2-METHYLPHENYL)-N-(1H-1,2,3,4-TETRAZOL-5-YL)QUINOLINE-4-CARBOXAMIDE is unique due to the combination of the quinoline and tetrazole moieties, which may confer distinct biological activities and pharmacological properties compared to other compounds.

Properties

Molecular Formula

C18H14N6O

Molecular Weight

330.3 g/mol

IUPAC Name

2-(2-methylphenyl)-N-(2H-tetrazol-5-yl)quinoline-4-carboxamide

InChI

InChI=1S/C18H14N6O/c1-11-6-2-3-7-12(11)16-10-14(13-8-4-5-9-15(13)19-16)17(25)20-18-21-23-24-22-18/h2-10H,1H3,(H2,20,21,22,23,24,25)

InChI Key

DIJLNUZQAWEAOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NNN=N4

Origin of Product

United States

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